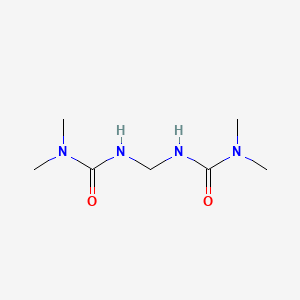
Methylenebis(N,N-dimethylurea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenebis(N,N-dimethylurea) is an organic compound with the molecular formula C7H16N4O2. It is a derivative of urea and is characterized by the presence of two N,N-dimethylurea groups connected by a methylene bridge. This compound is known for its stability and versatility in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
Methylenebis(N,N-dimethylurea) can be synthesized through the reaction of N,N-dimethylurea with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of two molecules of N,N-dimethylurea with one molecule of formaldehyde, resulting in the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of Methylenebis(N,N-dimethylurea) often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent such as water or methanol, and the product is purified through crystallization or distillation .
化学反应分析
Types of Reactions
Methylenebis(N,N-dimethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different chemical processes and applications .
科学研究应用
Methylenebis(N,N-dimethylurea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Methylenebis(N,N-dimethylurea) is investigated for its potential use in drug development and as a pharmaceutical intermediate.
作用机制
The mechanism of action of Methylenebis(N,N-dimethylurea) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function .
相似化合物的比较
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but contains acrylamide groups instead of dimethylurea.
N,N’-Methylenebis(2-chloroacetamide): Contains chloroacetamide groups instead of dimethylurea.
N,N’-Methylenebis(2-hydroxyacetamide): Contains hydroxyacetamide groups instead of dimethylurea.
Uniqueness
Methylenebis(N,N-dimethylurea) is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
86290-98-4 |
|---|---|
分子式 |
C7H16N4O2 |
分子量 |
188.23 g/mol |
IUPAC 名称 |
3-[(dimethylcarbamoylamino)methyl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H16N4O2/c1-10(2)6(12)8-5-9-7(13)11(3)4/h5H2,1-4H3,(H,8,12)(H,9,13) |
InChI 键 |
VWZXLQBVPNQWPX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NCNC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


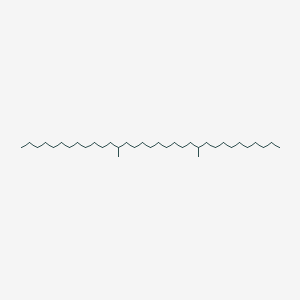
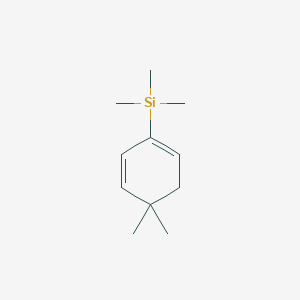
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
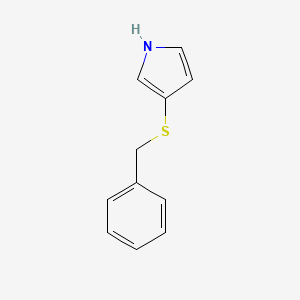
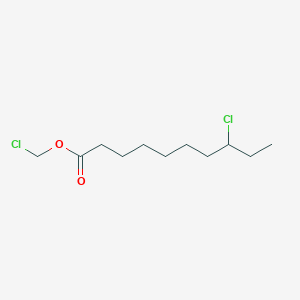
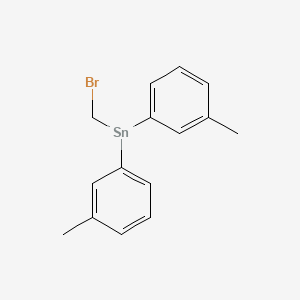

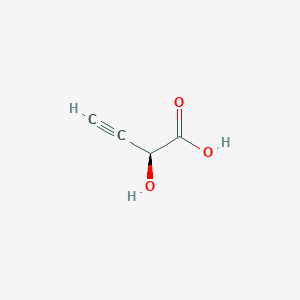
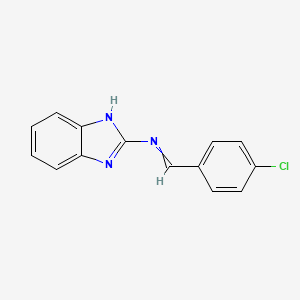
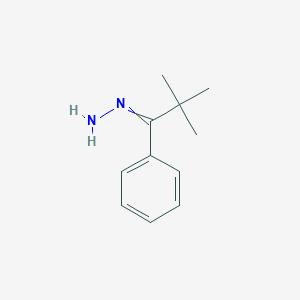
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
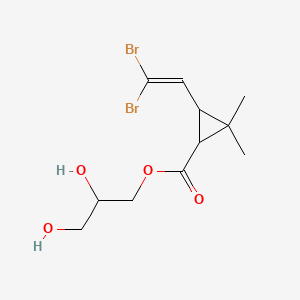
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
